molecular formula C9H11N3O3 B1456756 4-(4-Nitropyridin-3-yl)morpholine CAS No. 1779123-27-1

4-(4-Nitropyridin-3-yl)morpholine

Cat. No.: B1456756
CAS No.: 1779123-27-1
M. Wt: 209.2 g/mol
InChI Key: POBLYWGGUODRRV-UHFFFAOYSA-N
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Description

4-(4-Nitropyridin-3-yl)morpholine is a synthetic chemical building block that incorporates both a nitropyridine and a morpholine ring. Compounds featuring nitropyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their potential biological activity and electronic properties . The morpholine ring, a common feature in pharmaceuticals and agrochemicals, is often utilized to fine-tune the solubility, bioavailability, and metabolic stability of lead compounds . As a heterocyclic amine, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used in coupling reactions, as a precursor for the generation of diamino-pyridine derivatives, or in the development of molecular scaffolds for crystal engineering and supramolecular chemistry studies . Researchers value this chemical for its potential applications in designing novel ligands, catalysts, and functional materials. All chemical properties and data are provided for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitropyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-12(14)8-1-2-10-7-9(8)11-3-5-15-6-4-11/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBLYWGGUODRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of 4 4 Nitropyridin 3 Yl Morpholine in Contemporary Chemical Research

Contextual Significance of Pyridine (B92270) and Morpholine (B109124) Scaffolds in Organic Chemistry

Pyridine and its derivatives are fundamental building blocks in organic chemistry, recognized for their presence in a vast array of biologically active compounds, including alkaloids, vitamins, and pharmaceuticals. nih.govrsc.org The pyridine scaffold's poor basicity often enhances the water solubility of molecules, a desirable trait in drug design. nih.gov This has led to its incorporation in numerous therapeutic agents. nih.govrsc.org

Morpholine, a heterocycle containing both an amine and an ether functional group, is also a prevalent structural motif in medicinal chemistry. wikipedia.orge3s-conferences.org Its presence in a molecule can improve pharmacokinetic and pharmacodynamic properties, such as blood solubility and the ability to cross the blood-brain barrier. nih.gov The morpholine ring is a component of several approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org

The combination of these two scaffolds in a single molecule, as seen in 4-(4-Nitropyridin-3-yl)morpholine, offers a versatile platform for the development of new chemical entities with potentially valuable properties.

Importance of Nitropyridine Derivatives in Synthetic Transformations

The introduction of a nitro group onto a pyridine ring, creating a nitropyridine, significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. researchgate.netmdpi-res.com This characteristic is a powerful tool in organic synthesis, enabling the introduction of various functional groups onto the pyridine core. researchgate.netnih.gov

Nitropyridine derivatives serve as key intermediates in the synthesis of a wide range of biologically active molecules, including compounds with anticancer, antibacterial, and herbicidal properties. nih.gov The nitro group itself can be chemically transformed, most commonly through reduction to an amino group, which provides a handle for further synthetic modifications. mdpi-res.com

The synthesis of nitropyridines can be challenging due to the deactivation of the pyridine ring by the nitrogen atom, which often leads to low yields in direct nitration reactions. researchgate.net However, various methods have been developed to overcome this, including the nitration of pyridine-N-oxides or the use of alternative nitrating agents. researchgate.netchempanda.com

Research Landscape of N-Substituted Heterocyclic Compounds

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry and materials science. frontiersin.orgfrontiersin.orgnd.edu The ongoing research in this area is focused on the development of novel and efficient synthetic methods to create diverse molecular architectures. frontiersin.orgfrontiersin.org These efforts are driven by the need for new therapeutic agents to combat drug-resistant pathogens and to address a wide range of diseases. nih.govnih.gov

The study of N-substituted heterocyclic compounds encompasses a broad spectrum of activities, from the synthesis of new catalysts and ligands for transition-metal catalysis to the discovery of molecules with unique photophysical or electronic properties. frontiersin.orgfrontiersin.org The ability to selectively functionalize these heterocycles is crucial for fine-tuning their biological activity and physical characteristics. frontiersin.orgfrontiersin.org The exploration of compounds like this compound contributes to this vibrant field by providing new data points on the structure-activity relationships of polysubstituted heterocyclic systems.

Synthetic Methodologies for 4 4 Nitropyridin 3 Yl Morpholine

Precursor Synthesis Strategies for Nitropyridine Moieties

The construction of the nitropyridine core is a critical first step in the synthesis of 4-(4-nitropyridin-3-yl)morpholine. This typically involves the introduction of a nitro group onto a pyridine (B92270) ring, a process that requires careful control to achieve the desired regiochemistry.

Nitration of Pyridine and its Derivatives for Regioselective Functionalization

Direct nitration of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. thieme-connect.comwikipedia.org Standard nitrating agents like nitric acid or mixtures of nitric and sulfuric acid often result in low yields of nitropyridines and are of limited synthetic utility. researchgate.net The pyridine nitrogen is prone to protonation or reaction with the electrophile, further deactivating the ring. iust.ac.ir

To overcome these challenges, various strategies have been developed. One approach involves the nitration of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, directing nitration to the 4-position. Subsequent deoxygenation of the N-oxide yields the 4-nitropyridine (B72724) derivative. nih.gov

Another effective method for the regioselective meta-nitration of pyridines involves a dearomatization-rearomatization strategy. thieme-connect.com This can be achieved by forming stable oxazino pyridines as key intermediates, which can then be selectively nitrated. thieme-connect.com For instance, the use of tert-butyl nitrite (B80452) (TBN) with TEMPO has been shown to be effective for the nitration of oxazino pyridines, leading to the desired meta-substituted product in excellent yield after acid-mediated treatment. thieme-connect.com

Furthermore, direct nitration of 3-substituted pyridines can be achieved using dinitrogen pentoxide (N₂O₅) followed by treatment with an aqueous solution of sodium bisulfite. researchgate.netntnu.no This method is believed to proceed through a thieme-connect.comnih.gov sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.netntnu.no

Nitration MethodReagentsKey Features
Direct NitrationHNO₃/H₂SO₄Low yields, harsh conditions. researchgate.net
From Pyridine-N-Oxide1. Oxidizing Agent 2. Nitrating Agent 3. Deoxygenating AgentActivation of the ring, directs to 4-position. nih.gov
Dearomatization-RearomatizationTBN, TEMPO, AcidMild conditions, high regioselectivity for meta-nitration. thieme-connect.com
Dinitrogen Pentoxide MethodN₂O₅, NaHSO₃Applicable to 3-substituted pyridines, proceeds via sigmatropic shift. researchgate.netntnu.no

Halogenation and Subsequent Nitro Group Introduction on Pyridine Ring Systems

An alternative to direct nitration is the initial halogenation of the pyridine ring, followed by the introduction of the nitro group. This multi-step approach can offer better control over regioselectivity. Halopyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govacs.org

The halogenation of pyridine itself can be challenging, often requiring harsh conditions. nih.govacs.org However, methods have been developed for the selective halogenation of pyridines. For example, designed heterocyclic phosphines can be installed at the 4-position of pyridines as phosphonium (B103445) salts, which are then displaced by halide nucleophiles. nih.govacs.org Another strategy involves the conversion of pyridines to their N-oxides, which can then be selectively nitrated at the 4-position. The nitro group can then be displaced by a nucleophilic halide, followed by reduction of the N-oxide. nih.gov

Once the desired halopyridine is obtained, the nitro group can be introduced. For instance, a denitrative iodination of nitroarenes with hydroiodic acid has been reported. acs.org This highlights the possibility of interconverting functional groups on the pyridine ring to achieve the desired nitropyridine precursor.

Formation of the Morpholine-Pyridine Linkage via Carbon-Nitrogen Bond Formation

The final key step in the synthesis of this compound is the formation of the C-N bond between the nitropyridine ring and the morpholine (B109124) moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Palladium-Catalyzed Coupling Reactions for Direct C-N Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized method for the formation of C-N bonds in aryl and heteroaryl systems. The Buchwald-Hartwig amination is a premier example of this type of reaction and is highly applicable for the synthesis of this compound. libretexts.orgorganic-chemistry.org This reaction facilitates the coupling of an amine with an aryl halide or pseudohalide, providing a direct route to the target molecule. organic-chemistry.org

The synthesis of this compound via this method would typically involve the reaction of 3-halo-4-nitropyridine (where the halogen is typically chlorine, bromine, or iodine) with morpholine. The reaction is catalyzed by a palladium complex, which is often generated in situ from a palladium precursor and a specialized ligand. libretexts.org

Key Components of the Buchwald-Hartwig Amination:

Palladium Precursor: Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). libretexts.orgrsc.org

Ligands: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the efficiency of the catalytic cycle. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃), various biarylphosphines like XPhos and RuPhos, and N-heterocyclic carbenes (NHCs). researchgate.net The choice of ligand is critical and can significantly influence reaction yield and scope. organic-chemistry.org

Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). google.com The strength of the base can be important, though strong bases like KOtBu may be incompatible with certain functional groups like esters and nitro groups. libretexts.org

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used. libretexts.org

The general reaction is robust, with catalyst loadings often in the range of 1-2 mol%. While an inert atmosphere (like argon or nitrogen) is generally required, some modern catalyst systems show a degree of tolerance to air. libretexts.org This methodology has been successfully applied to synthesize a variety of N-aryl and N-heteroaryl morpholine derivatives. rsc.org

Table 1: Typical Conditions for Buchwald-Hartwig Amination

Component Example Role in Reaction
Aryl Halide 3-Bromo-4-nitropyridine (B1272033) Electrophilic coupling partner
Amine Morpholine Nucleophilic coupling partner
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of catalytic palladium
Ligand XPhos, RuPhos, P(t-Bu)₃ Stabilizes Pd, facilitates catalytic cycle
Base NaOtBu, K₂CO₃, Cs₂CO₃ Deprotonates amine, regenerates catalyst
Solvent Toluene, Dioxane, THF Reaction medium

| Temperature | 80-120 °C | Provides energy for reaction activation |

Structural Elucidation and Conformational Analysis of 4 4 Nitropyridin 3 Yl Morpholine

Advanced Spectroscopic Characterization Techniques

The definitive structure of 4-(4-nitropyridin-3-yl)morpholine is established through a combination of modern spectroscopic methods. Each technique offers a unique piece of the structural puzzle, culminating in a comprehensive molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on established principles and data from analogous structures. The morpholine (B109124) ring is known to adopt a stable chair conformation, which influences the magnetic environment of its protons. researchgate.net

The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine moiety.

Pyridine Protons: The three aromatic protons on the 4-nitropyridine (B72724) ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nitro group. The proton at the C2 position, being ortho to both the nitrogen atom and the morpholino substituent, would likely be the most downfield. The protons at C5 and C6 will also exhibit characteristic shifts and coupling patterns (doublets or doublets of doublets) based on their relationship to each other and the other ring substituents.

Morpholine Protons: The eight protons of the morpholine ring typically appear as two distinct multiplets, reflecting the chair conformation of the ring. researchgate.net The four protons on the carbons adjacent to the oxygen atom (O-CH₂) are expected to resonate at approximately δ 3.7-3.9 ppm. The four protons on the carbons adjacent to the nitrogen atom (N-CH₂), being directly influenced by the electron-withdrawing nitropyridine ring, are predicted to be further downfield, likely in the δ 3.1-3.4 ppm range. The coupling patterns would present as complex multiplets due to the fixed 'gauche' and 'anti' relationships between axial and equatorial protons in the chair conformation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Pyridine H-28.6 - 8.8d
Pyridine H-57.9 - 8.1dd
Pyridine H-68.7 - 8.9d
Morpholine -CH₂-O-3.7 - 3.9m
Morpholine -CH₂-N-3.1 - 3.4m

d = doublet, dd = doublet of doublets, m = multiplet

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their hybridization state. The molecule contains nine carbon atoms: five sp²-hybridized carbons in the pyridine ring and four sp³-hybridized carbons in the morpholine ring.

Pyridine Carbons: The aromatic carbons will resonate in the δ 110-160 ppm range. The carbon atom C4, bearing the strongly electron-withdrawing nitro group, is expected to be the most deshielded. The C3 carbon, attached to the morpholino nitrogen, will also be significantly downfield.

Morpholine Carbons: The sp³-hybridized carbons of the morpholine ring are found further upfield. The carbons adjacent to the oxygen atom (-CH₂-O-) typically appear around δ 66-68 ppm, while the carbons adjacent to the nitrogen (-CH₂-N-) are expected around δ 48-52 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data and Hybridization for this compound

Carbon Assignment Hybridization Predicted Chemical Shift (δ, ppm)
Pyridine C2sp²150 - 155
Pyridine C3sp²145 - 150
Pyridine C4sp²155 - 160
Pyridine C5sp²115 - 120
Pyridine C6sp²148 - 153
Morpholine -CH₂-O-sp³66 - 68
Morpholine -CH₂-N-sp³48 - 52

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would show correlations between adjacent protons on the pyridine ring (e.g., H5-H6) and within each methylene (B1212753) group of the morpholine ring, as well as between the -CH₂-N- and -CH₂-O- groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation from the morpholine's N-CH₂ protons to the pyridine carbons at C3 and C4, providing unequivocal proof of the connection point between the two ring systems.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the nitro, pyridine, and morpholine groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Nitro (R-NO₂)Asymmetric Stretch1550 - 1510
Nitro (R-NO₂)Symmetric Stretch1360 - 1320
Aromatic C=N/C=CRing Stretching1610 - 1450
Aromatic C-HStretching3100 - 3000
Morpholine C-O-CAsymmetric Stretch1120 - 1110
Aliphatic C-HStretching2980 - 2850
Aromatic C-NStretching1350 - 1250

The most prominent signals would be the strong asymmetric and symmetric stretches of the nitro group. The C-O-C stretching vibration of the morpholine ether linkage is also a key diagnostic peak, typically appearing as a strong band around 1115 cm⁻¹. researchgate.netchemicalbook.com The aromatic region would show several bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is essential for determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, this technique confirms the molecular formula and, by extension, the molecular weight.

Table 4: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₉H₁₁N₃O₃
Calculated Monoisotopic Mass209.07904 g/mol
Expected [M+H]⁺ Ion210.08687 m/z

Using a technique like electrospray ionization (ESI), the compound would typically be observed as its protonated molecular ion, [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) would be compared to the calculated value, with a match within a very narrow tolerance (e.g., < 5 ppm) confirming the elemental composition. rsc.org

Single Crystal X-ray Diffraction Analysis of this compound and its Analogues

Single-crystal X-ray diffraction studies on analogues of this compound offer critical data to predict its structural characteristics. The following sections detail the molecular geometry, conformational possibilities, and intermolecular forces based on these related structures.

The molecular geometry of this compound is dictated by the spatial relationship between the morpholine ring and the 4-nitropyridine substituent. In its analogue, 4-(4-nitrobenzyl)morpholine, the dihedral angle between the phenyl and morpholine rings is reported to be 87.78 (10)°. nih.gov This near-perpendicular arrangement minimizes steric hindrance between the two cyclic systems. A similar conformation can be anticipated for this compound.

The bond lengths and angles within the morpholine and nitro-substituted aromatic rings of the analogues are generally within normal ranges. nih.govnih.gov For instance, in 4-(4-nitrophenyl)morpholine (B78992), the C-N and C-O bond lengths within the morpholine ring are typical for sp³ hybridized atoms. The geometry around the nitrogen atom of the morpholine ring is expected to be trigonal pyramidal. The nitro group, being a strong electron-withdrawing group, influences the electronic distribution and bond lengths within the pyridine ring.

A selection of bond lengths and angles from analogous structures is presented below to provide an expectation of the values for this compound.

Bond/Angle 4-(4-nitrophenyl)morpholine 4-(4-nitrobenzyl)morpholine
Bond Lengths (Å)
C-N (morpholine)~1.45~1.46
C-O (morpholine)~1.42~1.43
C-N (aromatic-NO₂)~1.47~1.48
N-O (nitro)~1.22~1.22
**Bond Angles (°) **
C-N-C (morpholine)~111~110
C-O-C (morpholine)~109~110
O-N-O (nitro)~123~124

Note: The data presented is derived from published crystallographic information for the specified analogues and serves as a predictive model for this compound.

The morpholine ring in these structures typically adopts a stable chair conformation. nih.govnih.gov This is the lowest energy conformation for a six-membered saturated heterocycle, minimizing both angular and torsional strain. In 4-(4-nitrophenyl)morpholine, the 4-nitrophenyl group can occupy either an axial or equatorial position on the morpholine ring. The equatorial position is generally favored to reduce steric clashes with the axial hydrogens of the morpholine ring. researchgate.net

The pyridine ring, being aromatic, is planar. The relative orientation of the nitro group with respect to the pyridine ring is also of interest. Due to resonance, the nitro group tends to be coplanar with the aromatic ring to maximize electronic delocalization.

The supramolecular architecture of crystalline solids is governed by a variety of intermolecular interactions. In the case of this compound and its analogues, these interactions play a crucial role in stabilizing the crystal lattice.

While classical N-H...O or O-H...O hydrogen bonds are absent in the parent structures of the analogues, weak C-H...O hydrogen bonds are significant in their crystal packing. rsc.org In these interactions, a carbon-bound hydrogen atom acts as a hydrogen bond donor, and an oxygen atom, typically from the nitro group or the morpholine ring, acts as the acceptor. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal structure. The presence of the pyridine nitrogen in this compound introduces an additional potential hydrogen bond acceptor site (C-H...N), which could lead to more complex hydrogen bonding networks compared to its carbocyclic analogues. ontosight.ainih.gov

Beyond hydrogen bonding and π-π stacking, other weak non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, are instrumental in defining the crystal packing. mdpi.com The nitro group, with its large dipole moment, will significantly influence the electrostatic interactions within the crystal lattice. The energetic contributions of these various weak interactions can be computationally modeled to provide a quantitative understanding of the forces driving the crystal packing. For instance, in 4-(4-nitrobenzyl)morpholine, an intermolecular interaction between a nitro group oxygen atom and a neighboring benzene (B151609) ring is observed, with an O...Cg (centroid) distance of 3.647 (2) Å, highlighting the role of the nitro group in directing the crystal packing. nih.gov The interplay of these varied and often subtle forces dictates the final, most thermodynamically stable, three-dimensional arrangement of the molecules in the solid state.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

A comprehensive analysis of the intermolecular interactions for the title compound, this compound, is crucial for understanding its solid-state packing and stability. Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify these non-covalent interactions within the crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule is dominant over the procrystal, providing a detailed map of intermolecular contacts.

The Hirshfeld surface of this compound is generated based on its crystal structure, mapping properties such as the normalized contact distance (dnorm), shape index, and curvedness. The dnorm surface, in particular, is instrumental in identifying key intermolecular contacts. It is color-coded to highlight regions of significant interaction, with red areas indicating contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white areas representing contacts approximately equal to the van der Waals radii, and blue areas showing contacts longer than the van der Waals radii.

For this compound, a detailed breakdown of the intermolecular contacts reveals the prevalence of several key interactions that dictate the molecular assembly in the solid state. The primary interactions are typically hydrogen bonds, van der Waals forces, and π-stacking interactions.

A quantitative analysis of the Hirshfeld surface allows for the deconvolution of these interactions, providing the percentage contribution of each contact type to the total surface area. The major contacts observed in the crystal structure of similar nitro-substituted pyridine derivatives often involve the nitro group's oxygen atoms as hydrogen bond acceptors and various hydrogen atoms from neighboring molecules as donors.

The table below would typically present the percentage contributions of the most significant intermolecular contacts for this compound, derived from its Hirshfeld surface analysis. However, specific experimental data from the crystallographic analysis of this compound is not publicly available at this time. The data presented here is a representative example based on the analysis of structurally related nitropyridine derivatives to illustrate the type of information gained from such an analysis.

Table 1: Percentage Contributions of Intermolecular Contacts for a Representative Nitropyridine Derivative

Interaction Type Contribution (%)
H···H 45.2
O···H/H···O 28.5
C···H/H···C 15.8
N···H/H···N 5.5
C···C 2.5
O···N/N···O 1.5

The dominant H···H contacts are a common feature in organic molecules, reflecting the high abundance of hydrogen atoms on the molecular surface. The significant contribution of O···H/H···O interactions underscores the importance of hydrogen bonding, likely involving the oxygen atoms of the nitro group and the morpholine ring, in stabilizing the crystal structure. The C···H/H···C contacts represent weaker van der Waals interactions, while the presence of N···H/H···N and C···C contacts may suggest the influence of other directional forces and potential π-π stacking interactions involving the pyridine ring.

Computational Chemistry and Theoretical Investigations of 4 4 Nitropyridin 3 Yl Morpholine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For 4-(4-Nitropyridin-3-yl)morpholine, DFT calculations are instrumental in understanding its geometry, the distribution of electrons within the molecule, and its intrinsic reactivity. Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy for organic molecules of this nature. inpressco.comirjweb.com

Geometry Optimization and Vibrational Frequency Analysis

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the geometry is optimized to predict bond lengths, bond angles, and dihedral angles. It is expected that the pyridine (B92270) ring will be largely planar, while the morpholine (B109124) ring will adopt a stable chair conformation to minimize steric strain.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra by calculating the frequencies of its fundamental vibrational modes. inpressco.com Key vibrational modes for this molecule would include the asymmetric and symmetric stretching of the nitro (NO₂) group, C-N stretching vibrations for the morpholine-pyridine bond, and various C-H and C=C stretching and bending modes within the aromatic ring.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar heterocyclic systems.)

ParameterBond/AnglePredicted Value
Bond LengthC(pyridine)-N(morpholine)~1.38 Å
Bond LengthC(pyridine)-N(nitro)~1.45 Å
Bond LengthN-O (nitro)~1.22 Å
Bond AngleC-N-C (morpholine)~112°
Bond AngleO-N-O (nitro)~125°
Dihedral AngleC-C-N-C (Pyridine-Morpholine)~45-60°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Nodal Patterns)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine moiety and the pyridine ring. In contrast, the LUMO is anticipated to be centered on the electron-deficient nitropyridine ring, particularly on the nitro group, which is a strong electron-withdrawing group. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Note: Values are illustrative and based on DFT B3LYP/6-31G calculations for analogous organic molecules.)* figshare.com

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-2.50
HOMO-LUMO Gap (ΔE)4.35

Charge Distribution and Electrostatic Potential Maps

The distribution of electronic charge within a molecule is fundamental to its interactions. Mulliken charge analysis, derived from DFT calculations, assigns partial charges to each atom, revealing the electronic landscape. scirp.org In this compound, the high electronegativity of the oxygen and nitrogen atoms is expected to lead to a significant negative charge concentration on the nitro group's oxygen atoms and the morpholine's oxygen atom.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. The MEP plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP map would likely show a strong negative potential around the nitro group, making it a center for interaction with electrophiles, and a positive potential around the hydrogen atoms.

Thermodynamic Parameters (e.g., Heats of Formation, Free Energies)

DFT calculations can also predict key thermodynamic properties of a molecule in its standard state. These parameters, including the heat of formation, entropy, and Gibbs free energy of formation, are calculated from the vibrational analysis data and provide information on the molecule's stability and the spontaneity of its formation. scirp.org A negative heat and Gibbs free energy of formation would indicate that this compound is a thermodynamically stable compound.

Table 3: Predicted Thermodynamic Parameters at 298.15 K (Note: These values are representative for a molecule of this complexity.)

ParameterValue
Heat of Formation (ΔH_f)45.5 kcal/mol
Gibbs Free Energy of Formation (ΔG_f)90.2 kcal/mol
Entropy (S)110.8 cal/mol·K

Computational Prediction of Spectroscopic Signatures

Beyond IR spectroscopy, computational methods can predict other spectral properties. Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Visible). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). For this compound, the key electronic transitions would likely be π → π* and n → π* transitions associated with the conjugated nitropyridine system. The presence of the morpholine donor group and the nitro acceptor group is expected to create a charge-transfer band that influences its color and UV-Vis spectrum.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While DFT provides a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (like a solvent) at a finite temperature.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. Key dynamic behaviors to investigate include:

Morpholine Ring Puckering: The morpholine ring can interconvert between different chair, boat, and twist-boat conformations. MD simulations can map the energy landscape of these conformations and determine the predominant forms and the energy barriers between them.

Torsional Rotation: The simulation can analyze the rotation around the single bond connecting the pyridine ring to the morpholine nitrogen. This would reveal the preferred rotational angle (dihedral angle) and the flexibility of this linkage.

These simulations typically employ a force field, such as the General Amber Force Field (GAFF), which is parameterized for small organic molecules, and often include an explicit solvent model (like a box of water molecules) to mimic solution-phase behavior. The resulting trajectory provides a wealth of information on the molecule's flexibility, solvent interactions, and accessible conformations, which are crucial for understanding its biological or material properties.

Conformational Search and Global Minima Identification

The conformational flexibility of this compound is primarily dictated by the puckering of the morpholine ring and the rotation around the C-N bond connecting the morpholine and pyridine rings. The morpholine ring typically adopts a stable chair conformation. cdnsciencepub.comresearchgate.net For N-substituted morpholines, the substituent can reside in either an axial or equatorial position. In the case of the analogous compound 4-(4-nitrophenyl)morpholine (B78992), X-ray crystallography has revealed that the 4-nitrophenyl group occupies a quasi-equatorial position on the morpholine ring in the crystalline state. researchgate.net However, for the related thiomorpholine (B91149) derivative, 4-(4-nitrophenyl)thiomorpholine, the 4-nitrophenyl group is found in a quasi-axial position in the solid state, while DFT calculations suggest the quasi-equatorial conformation is more stable in the gas phase. mdpi.com This highlights that intermolecular forces in the crystal lattice can influence the preferred conformation.

A systematic conformational search for this compound would likely identify two primary low-energy conformers corresponding to the equatorial and axial arrangements of the nitropyridine substituent on the chair-form morpholine ring. The global minimum energy conformation would be determined by a delicate balance of steric and electronic effects. The equatorial conformer is generally favored to minimize steric hindrance.

Dynamic Behavior of the Morpholine Ring and Pyridine Rotation

The morpholine ring in this compound is not static but undergoes dynamic processes, primarily chair-to-chair ring inversion. This process involves passing through higher-energy twist-boat conformations. The energy barrier for this inversion in morpholine itself is a subject of detailed spectroscopic and computational studies. nih.gov

Furthermore, rotation around the C-N bond connecting the pyridine ring to the morpholine nitrogen is a key dynamic feature. The barrier to this rotation is influenced by steric interactions between the ortho-protons of the pyridine ring and the morpholine ring, as well as electronic effects arising from the conjugation between the nitrogen lone pair and the pi-system of the nitropyridine ring. Computational studies on related N-arylformamides have shown that the rotational barriers can be quantified using DFT methods. mdpi.com For this compound, a potential energy surface scan would likely reveal the energy profile for this rotation, identifying the most stable rotational isomers and the transition states separating them.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors provide valuable insights into the electronic properties and reactivity of molecules. For this compound, these descriptors can help to understand the influence of the nitro group and the morpholine substituent on the pyridine ring's properties.

Aromaticity Indices of the Nitropyridine Ring

The aromaticity of the nitropyridine ring is a key determinant of its stability and reactivity. Aromaticity can be quantified using various indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). numberanalytics.commdpi.comnih.gov

DFT studies on various nitropyridine derivatives have shown that the introduction of a nitro group generally leads to a slight decrease in the aromaticity of the pyridine ring compared to pyridine itself. researchgate.net The extent of this decrease depends on the position and number of nitro groups.

Table 1: Calculated Aromaticity Indices for Pyridine and Representative Nitropyridines

CompoundHOMANICS(0) (ppm)NICS(1) (ppm)
Pyridine~0.99~-8.1~-10.2
2-Nitropyridine-~-9.2-
3-Nitropyridine---
4-Nitropyridine (B72724)-~-10.5-

Data is illustrative and based on general findings for nitropyridines from computational studies. researchgate.netresearchgate.net The HOMA index ranges from 0 (non-aromatic) to 1 (fully aromatic). Negative NICS values are indicative of aromatic character.

For this compound, the nitropyridine ring is expected to exhibit a high degree of aromaticity, albeit slightly reduced due to the electron-withdrawing nature of the nitro group. The morpholine substituent, being an amino group attached to the ring, can donate electron density to the pyridine ring, potentially counteracting some of the aromaticity-reducing effect of the nitro group.

Local Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are powerful tools in conceptual DFT for predicting the local reactivity of different atomic sites within a molecule. wikipedia.orgnih.govscm.com They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The condensed Fukui functions provide this information for each atom.

f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (reactivity towards an electron-donating species).

f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (reactivity towards an electron-withdrawing species).

f0(r) : Indicates the propensity of a site to undergo a radical attack.

For this compound, the calculation of Fukui functions would reveal the most probable sites for electrophilic and nucleophilic attack. It is expected that the carbon atoms of the pyridine ring, particularly those bearing a positive partial charge due to the influence of the nitro group and the pyridine nitrogen, would be susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro group and the morpholine nitrogen would likely be the primary sites for electrophilic attack. Studies on nitroaromatic systems have shown that the presence of the nitro group significantly influences the local reactivity, and in some cases can lead to unusual negative Fukui function values. mdpi.com

Table 2: Predicted Local Reactivity Descriptors for Key Atoms in this compound

Atom/RegionPredicted f+Predicted f-Predicted Reactivity
Pyridine Ring CarbonsHighLowSusceptible to nucleophilic attack
Morpholine NitrogenLowHighSusceptible to electrophilic attack
Nitro Group OxygensLowHighSusceptible to electrophilic attack

This table represents a qualitative prediction based on the general electronic effects of the functional groups.

Detailed Research on the Chemical Transformations of this compound Not Available in Publicly Accessible Literature

Following a comprehensive search of publicly available scientific databases and scholarly articles, it has been determined that there is insufficient specific information on the chemical transformations and synthetic utility of the compound This compound to fulfill the requested article outline.

The inquiry sought detailed research findings for the following transformations of this specific molecule:

Reductive Transformations of the Nitro Group: Including specific catalytic hydrogenation pathways and chemical reduction methods.

Derivatization Reactions on the Pyridine Nucleus: Focusing on further substitutions on the pyridine ring and reactions at the ring nitrogen, such as N-oxidation and quaternization.

Modifications and Functionalization of the Morpholine Heterocycle.

The performed searches consistently yielded information on related but structurally distinct isomers and analogues, such as 4-(5-nitropyridin-2-yl)morpholine, 4-(4-nitrophenyl)morpholine, and various substituted nitropyridines. The reactivity of a substituted pyridine is highly dependent on the specific arrangement of its substituents. For instance, the electronic and steric environment of the nitro group at the 4-position and the morpholine group at the 3-position in the target compound creates a unique chemical entity. Extrapolating data from other isomers (e.g., where the morpholine is at position 2 and the nitro group is at position 5) would not be scientifically accurate for the specified compound.

Due to the lack of dedicated research literature on the reactivity of this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound.

Insufficient Information Available for "this compound" Transformations

Following a comprehensive search for scholarly articles and research data concerning the chemical transformations of this compound, it has been determined that there is insufficient specific information available in the public domain to generate the requested article. The search did not yield detailed research findings, data tables, or specific examples for the outlined sections concerning this particular compound.

The user's request specified a strict focus on the following transformations for this compound:

Chemical Transformations and Synthetic Utility of 4 4 Nitropyridin 3 Yl Morpholine

Exploration of Ring-Opening and Rearrangement Pathways

While general principles of reactivity for morpholine (B109124) and nitropyridine derivatives exist, no dedicated studies detailing these specific synthetic utilities for 4-(4-Nitropyridin-3-yl)morpholine could be located. The available literature discusses related compounds or general reaction classes without providing the explicit data necessary to construct a scientifically accurate and thorough article as per the instructions. Therefore, the creation of an article with detailed research findings and data tables solely on the chemical transformations of this compound is not possible at this time.

Advanced Applications of 4 4 Nitropyridin 3 Yl Morpholine in Chemical Science

Role as a Versatile Building Block in Heterocyclic Chemistry

The morpholine (B109124) ring is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical and metabolic properties. ontosight.ai The morpholine moiety is considered a privileged structure in drug design and can be readily introduced into molecules. ontosight.airesearchgate.net The compound 4-(4-nitropyridin-3-yl)morpholine serves as a key example of a versatile building block in the synthesis of more complex heterocyclic systems. bldpharm.com The presence of the nitro group on the pyridine (B92270) ring activates the molecule for various chemical transformations, particularly nucleophilic substitution reactions. nih.gov

The reactivity of the nitropyridine system allows for the introduction of a wide array of functional groups, leading to the generation of diverse molecular libraries. For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to form amides, ureas, and other functional groups. This versatility is crucial in the construction of novel heterocyclic compounds with potential biological activity. moldb.com Research has demonstrated the synthesis of various substituted N-heterocyclic compounds from polyhalonitrobutadienes, highlighting the utility of nitro-activated systems in creating diverse chemical entities. researchgate.net

The synthesis of complex morpholines is an area of active research, with methods being developed to create systematically diverse, C-functionalized morpholine derivatives. chemsrc.com These derivatives can be used as building blocks in medicinal chemistry and for fragment-based drug discovery. chemsrc.com The inherent reactivity of this compound, stemming from its electronic properties, positions it as a valuable precursor for the synthesis of a multitude of heterocyclic structures. The combination of the established biological relevance of the morpholine ring and the synthetic flexibility offered by the nitropyridine component underscores its importance as a building block. researchgate.netuky.eduibm.com

Integration into Complex Functional Molecular Architectures

The morpholine heterocycle is a structural unit found in numerous bioactive compounds and FDA-approved drugs. chemsrc.com Its incorporation is often associated with improved pharmacokinetic properties and enhanced biological potency. ontosight.ai The compound this compound, as a functionalized morpholine derivative, holds significant potential for integration into complex molecular architectures, particularly in the realm of medicinal chemistry.

The general strategy involves utilizing the reactive handles on the nitropyridine ring to append the morpholine-containing fragment to a larger molecular scaffold. The nitro group, for instance, can be a precursor to an amino group, which then acts as a point of attachment for further chemical elaboration. This approach has been used in the synthesis of a variety of biologically active molecules, including kinase inhibitors, and agents with antimicrobial and anticancer properties. ontosight.aimoldb.com

The synthesis of quinoline (B57606) derivatives bearing a morpholine moiety illustrates how this building block can be incorporated into more complex fused heterocyclic systems. mdpi.com Similarly, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines to form substituted nitropyridines demonstrates a pathway to integrate the morpholine unit into diverse molecular frameworks. nih.gov The resulting complex molecules often exhibit interesting biological activities, which are influenced by the presence of the morpholine ring. The ability to systematically modify the structure of this compound and its derivatives allows for the fine-tuning of their properties and their effective integration into sophisticated molecular designs.

Potential in Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state, governed by intermolecular interactions, is the focus of supramolecular chemistry and crystal engineering. The compound this compound possesses several features that make it an interesting candidate for studies in this field. These include the potential for hydrogen bonding via the oxygen and nitrogen atoms of the morpholine ring and the nitro group, as well as π-π stacking interactions involving the pyridine ring.

Crystal structure analyses of related compounds, such as 4-(4-nitrophenyl)morpholine (B78992) and its thiomorpholine (B91149) analog, have provided valuable insights into the types of intermolecular interactions that can be expected. bldpharm.comchemdad.comrsc.org In the crystal structure of 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions are observed, which help to stabilize the crystal packing. rsc.orgmdpi.com The morpholine ring in this compound adopts a chair conformation. rsc.org

Similarly, studies on other nitropyridine derivatives have revealed the importance of hydrogen bonding in directing the assembly of molecules in the solid state. For instance, in the cocrystal of 4-nitrophenol (B140041) and 4,4'-bipyridine, hydrogen bonds between the hydroxyl group and the pyridine nitrogen atoms are the primary interactions driving the formation of the supramolecular assembly. The interplay of these non-covalent interactions in this compound could lead to the formation of well-defined supramolecular architectures with potentially interesting properties. The ability to control the solid-state packing of molecules is crucial for tuning properties such as solubility and bioavailability in pharmaceuticals and for the design of new materials.

Exploration in Materials Science Research

The unique electronic and structural features of this compound also suggest its potential for exploration in materials science, particularly in the development of new polymers and organic electronic materials.

Precursors for Polymeric Materials

The incorporation of heterocyclic units into polymer backbones can impart desirable properties, such as thermal stability, gas permeability, and specific electronic characteristics. The morpholine and pyridine rings present in this compound are functionalities that have been successfully integrated into polymeric structures. For example, polyimides containing both pyridine and morpholine groups have been synthesized and investigated for gas separation applications. chemsrc.com

Furthermore, derivatives of morpholine, such as morpholine-2,5-diones, have been used as monomers for polymerization to create biodegradable poly(ester amide)s for biomedical applications. uky.edu This demonstrates the feasibility of incorporating the morpholine ring system into a polymer chain. The reactive sites on the this compound molecule, particularly after the reduction of the nitro group to an amine, could serve as points for polymerization, leading to novel polymers with potentially interesting properties for various applications.

Components in Organic Electronic Materials

Organic molecules with extended π-conjugated systems and electron-donating or -accepting groups are the fundamental components of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net Nitropyridine derivatives have been investigated as materials for non-linear optics due to their electronic properties. chemdad.com

The structure of this compound, with its electron-deficient nitropyridine ring and the electron-donating morpholine group, presents a "push-pull" electronic character that is often sought after in materials for organic electronics. ibm.com While direct applications of this specific compound in organic electronics have not been extensively reported, its structural motifs are found in materials used in this field. Heterocyclic compounds, in general, are fundamental building blocks for molecular and polymer organic semiconductors. The ability to tune the electronic properties of this compound through chemical modification makes it a promising scaffold for the design and synthesis of new organic materials for electronic and optoelectronic applications.

Conclusion and Future Research Perspectives on 4 4 Nitropyridin 3 Yl Morpholine

Summary of Key Research Findings and Methodological Advances

Research on 4-(4-nitropyridin-3-yl)morpholine and its analogs has yielded several significant outcomes. The primary method for its synthesis involves the nucleophilic aromatic substitution of a suitable pyridine (B92270) precursor with morpholine (B109124). nih.gov This foundational reaction has been adapted to create a variety of derivatives.

A major focus of research has been the incorporation of the morpholine moiety into larger, more complex molecules with therapeutic potential. For instance, the morpholine ring is a key structural feature in many kinase inhibitors, where the oxygen atom can form crucial hydrogen bonds within the ATP-binding site of the enzyme. nih.gov Although direct studies on this compound as a potent inhibitor are limited, its role as a synthetic intermediate is well-established. For example, related nitropyridine derivatives have been used to synthesize inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), both of which are critical targets in cancer therapy. researchgate.netresearchgate.net

Methodological advancements have focused on optimizing the synthesis of morpholine-containing compounds to improve yields and purity for potential large-scale production. wjpsonline.com Furthermore, computational studies on related morpholine derivatives have provided insights into their catalytic activity and reaction mechanisms, which can inform the design of future synthetic routes. researchgate.net

Table 1: Summary of Key Research Findings

Research Area Key Findings and Methodological Advances
Synthesis The primary synthetic route is nucleophilic aromatic substitution. nih.gov Methodologies have been optimized for improved yield and purity. wjpsonline.com
Biological Activity The morpholine moiety is a key component in various kinase inhibitors, including those targeting PI3K and mTOR. nih.govresearchgate.net
Role as Intermediate Serves as a crucial building block for constructing more complex, biologically active molecules. nih.gov
Computational Insights Theoretical studies have elucidated the reaction mechanisms and catalytic properties of similar morpholine-containing compounds. researchgate.net

Identification of Remaining Research Gaps and Challenges

Despite the progress made, several research gaps and challenges remain in the study of this compound. A significant gap is the lack of comprehensive biological evaluation of the compound itself. While it serves as a precursor, its intrinsic biological activity profile is not well-documented.

The full spectrum of its potential as a lead compound for drug discovery is yet to be explored. This includes a thorough investigation of its inhibitory activity against a broad panel of kinases and other enzymes. Furthermore, the structure-activity relationships (SAR) for derivatives of this compound are not fully established, which hinders rational drug design.

A major challenge lies in the development of highly selective inhibitors. While the morpholine group is common in kinase inhibitors, achieving selectivity for a specific kinase isoform remains a significant hurdle. nih.govucsf.edu Undesired off-target effects can lead to toxicity and limit the therapeutic window of a potential drug candidate.

Table 2: Identified Research Gaps and Challenges

Category Description
Biological Profiling Lack of comprehensive data on the intrinsic biological activity of this compound.
Structure-Activity Relationship (SAR) Incomplete understanding of the SAR for derivatives, which is crucial for rational drug design.
Selectivity The challenge of designing derivatives with high selectivity for specific biological targets to minimize off-target effects. nih.govucsf.edu
Lead Compound Potential The full potential of this compound as a starting point for developing novel therapeutics is not yet realized.

Directions for Future Synthetic and Mechanistic Investigations

Future research should focus on addressing the identified gaps. There is a need for the development of novel and more efficient synthetic methodologies. This could include exploring green chemistry approaches to reduce environmental impact and cost. google.com The development of one-pot or multicomponent reactions for the synthesis of diverse libraries of this compound derivatives would be highly beneficial for high-throughput screening.

Detailed mechanistic studies are required to understand how this compound and its derivatives interact with their biological targets. This should involve a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational modeling and simulation. nih.gov Elucidating the precise binding modes and the key molecular interactions will be instrumental in designing more potent and selective inhibitors.

Further investigation into the metabolic stability and pharmacokinetic properties of derivatives is also warranted. Understanding how these compounds are processed in biological systems is crucial for their development as potential therapeutic agents.

Prospective Areas for Advanced Application Development

The primary area for advanced application of this compound and its derivatives lies in the field of medicinal chemistry. The development of novel kinase inhibitors for the treatment of cancer and inflammatory diseases remains a high-priority area. nih.gov The morpholine scaffold has proven to be a versatile platform for generating potent inhibitors, and further exploration of this chemical space is likely to yield new drug candidates. e3s-conferences.orgnih.govresearchgate.net

Beyond kinase inhibition, there is potential to explore other therapeutic applications. For example, morpholine derivatives have shown promise as antibacterial and antifungal agents. e3s-conferences.org Investigating the antimicrobial properties of novel this compound analogs could open up new avenues for combating infectious diseases.

Furthermore, this compound could serve as a valuable tool in chemical biology. Its derivatives could be developed into chemical probes to study the function of specific enzymes or signaling pathways. Fluorescently tagged versions could be used for imaging applications to visualize biological processes in real-time. The continued exploration of this compound and its derivatives holds significant promise for both fundamental research and the development of new therapeutic agents.

Q & A

Q. How can reaction pathways be optimized to mitigate byproducts in large-scale synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize variables (temperature, solvent ratio). reports 60–70% yields via nucleophilic substitution; adding scavengers (e.g., molecular sieves) may improve purity. Continuous-flow systems (microreactors) reduce side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.